molecular formula C23H23N3O4S2 B2610045 N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide CAS No. 899963-91-8

N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide

Cat. No.: B2610045
CAS No.: 899963-91-8
M. Wt: 469.57
InChI Key: WMLYJEPECOBJPT-UHFFFAOYSA-N
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Description

N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide is a useful research compound. Its molecular formula is C23H23N3O4S2 and its molecular weight is 469.57. The purity is usually 95%.
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Biological Activity

N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the existing literature on the compound's biological activity, highlighting its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound has a molecular formula of C27H26N4O2SC_{27}H_{26}N_4O_2S and a molecular weight of 450.59 g/mol. Its structure features a cycloheptathiophene core with various functional groups that may influence its biological activity.

Research indicates that compounds with similar structural motifs often exhibit anticancer properties through several mechanisms:

  • Inhibition of Cell Proliferation : Many derivatives of thiophene compounds have shown significant growth inhibition against various cancer cell lines. The specific mechanism may involve interference with cell cycle progression or induction of apoptosis.
  • Tyrosine Kinase Inhibition : Some studies suggest that these compounds can inhibit tyrosine kinase receptors, which play critical roles in cancer cell signaling pathways. This inhibition can lead to reduced tumor growth and metastasis.
  • Antioxidant Activity : The presence of furan and thiophene rings may contribute to antioxidant properties, potentially reducing oxidative stress in cells.

Anticancer Activity

A study assessed the anticancer activity of related thiophene compounds against the National Cancer Institute's 60 human cancer cell line panel. The results indicated that certain derivatives exhibited IC50 values ranging from 0.20 to 2.58 μM, demonstrating potent antiproliferative effects against various cancer types, including breast and prostate cancers .

Compound Cell Line IC50 (μM) Mechanism
Thiophene AMDA-MB-2310.49Tyrosine Kinase Inhibition
Thiophene BLNCaP11Apoptosis Induction
Thiophene CNUGC25Cell Cycle Arrest

Toxicity Studies

Toxicity assessments have shown that many thiophene derivatives are significantly less toxic to normal cells compared to cancer cells. For instance, one compound demonstrated a toxicity ratio of approximately 400-fold lower in normal fibroblast cells compared to gastric cancer cells . This selectivity is crucial for developing safer therapeutic agents.

Case Studies

  • Study on Antiproliferative Effects : A specific case study evaluated the compound's effects on MCF7 breast cancer cells, revealing an IC50 value that suggests significant antiproliferative activity. The study concluded that the compound's action might be mediated through the inhibition of ATP recognition sites on tyrosine kinases .
  • In Vivo Efficacy : In experimental models such as mouse models for autoimmune diseases, related compounds have shown efficacy in reducing disease symptoms when administered orally, indicating potential for broader therapeutic applications beyond oncology .

Properties

IUPAC Name

N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-[furan-2-ylmethyl(methyl)sulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O4S2/c1-26(15-17-6-5-13-30-17)32(28,29)18-11-9-16(10-12-18)22(27)25-23-20(14-24)19-7-3-2-4-8-21(19)31-23/h5-6,9-13H,2-4,7-8,15H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMLYJEPECOBJPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CO1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C4=C(S3)CCCCC4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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